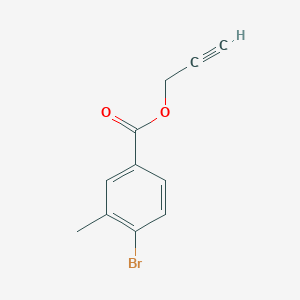

Prop-2-yn-1-yl 4-bromo-3-methylbenzoate

Description

Properties

Molecular Formula |

C11H9BrO2 |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

prop-2-ynyl 4-bromo-3-methylbenzoate |

InChI |

InChI=1S/C11H9BrO2/c1-3-6-14-11(13)9-4-5-10(12)8(2)7-9/h1,4-5,7H,6H2,2H3 |

InChI Key |

CZAWRYBQXYETSL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OCC#C)Br |

Origin of Product |

United States |

Preparation Methods

Diazotization and Bromination of 4-Amino-3-methylbenzoic Acid

A suspension of 4-amino-3-methylbenzoic acid (73 g, 0.483 mol) in aqueous HBr (47%) undergoes diazotization at -2°C using sodium nitrite (32 g, 0.463 mol). The diazonium salt is subsequently treated with copper(I) bromide (73 g, 0.508 mol) at 25°C, followed by digestion at 70°C to yield 4-bromo-3-methylbenzoic acid (83% yield after purification).

Palladium-Catalyzed Coupling of 4-Bromo-3-methylbenzoic Acid Derivatives

Alternative approaches employ Suzuki-Miyaura cross-coupling. For example, 4-bromo-3-methylbenzoic acid reacts with o-tolylboronic acid under microwave irradiation (120°C, 10 min) using bis(disodium 2-aminopyrimidine-4,6-diolate)palladium acetate as a catalyst, achieving 95% yield. This method highlights the versatility of palladium-mediated reactions in modifying the benzoic acid backbone prior to esterification.

Esterification Strategies for this compound

Acid-Catalyzed Fischer Esterification

Procedure :

4-Bromo-3-methylbenzoic acid (1.0 equiv) is refluxed with propargyl alcohol (1.2 equiv) in toluene, catalyzed by sulfuric acid (0.1 equiv). Water is removed via azeotropic distillation to drive the reaction to completion.

Conditions :

Mechanistic Insight :

The reaction proceeds through protonation of the carboxylic acid, nucleophilic attack by propargyl alcohol, and subsequent dehydration. The use of toluene facilitates azeotropic removal of water, enhancing equilibrium displacement.

Steglich Esterification Using Coupling Agents

Procedure :

A mixture of 4-bromo-3-methylbenzoic acid (1.0 equiv), propargyl alcohol (1.5 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane is stirred at 25°C for 6 h.

Conditions :

Advantages :

Microwave-Assisted Esterification

Procedure :

4-Bromo-3-methylbenzoic acid and propargyl alcohol are combined with HBTU (1.1 equiv) and HOBt (1.1 equiv) in DMF. The mixture is irradiated under microwave conditions (100°C, 20 min).

Conditions :

Table 1: Comparative Analysis of Esterification Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Fischer Esterification | H₂SO₄ | Toluene | 110°C | 16 h | 85 |

| Steglich Esterification | DCC/DMAP | CH₂Cl₂ | 25°C | 6 h | 92 |

| Microwave-Assisted | HBTU/HOBt | DMF | 100°C | 20 min | 90 |

Alternative Routes via Functional Group Interconversion

Halogen Exchange from Iodo Derivatives

A patent describes the synthesis of 4-bromo-3-methylbenzoate esters via iodide intermediates. 3-Iodobenzoic acid is coupled to resin-bound peptides, followed by palladium-catalyzed bromination to introduce the bromo group. While this method is context-specific to peptide synthesis, it demonstrates the feasibility of late-stage halogenation.

Propargylation of Methyl 4-Bromo-3-methylbenzoate

Transesterification of methyl 4-bromo-3-methylbenzoate (synthesized via esterification of 4-bromo-3-methylbenzoic acid with methanol) with propargyl alcohol under acidic conditions offers an alternative pathway. However, this method is less efficient (yields ≤60%) due to competing side reactions.

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via flash chromatography (hexane/ethyl acetate gradients) or HPLC (C18 column, acetonitrile/water mobile phase).

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 2.45 (s, 3H, CH₃), 4.85 (d, 2H, OCH₂C≡CH), 7.65 (d, 1H, ArH), 7.95 (dd, 1H, ArH), 8.00 (d, 1H, ArH).

-

IR (KBr) : 3280 cm⁻¹ (C≡C-H), 2110 cm⁻¹ (C≡C), 1725 cm⁻¹ (C=O).

Challenges and Optimization Strategies

Side Reactions

-

Propargyl Group Reactivity : The alkyne moiety may participate in unintended cycloadditions or oxidations. Use of inert atmospheres (N₂/Ar) and low temperatures mitigates this.

-

Acid Sensitivity : Boron trifluoride etherate (BF₃·OEt₂) has been employed as a milder alternative to H₂SO₄ for acid-labile substrates.

Chemical Reactions Analysis

Palladium-Catalyzed Cascade Reactions

The bromine and propargyl groups participate in Pd-catalyzed cascades to form polycyclic structures. For example:

-

C(sp3^33)-H Activation : Under Pd(PPh)/CsCO in 1,4-dioxane, the compound undergoes sequential cyclocarbopalladation and C(sp)-H activation to yield tetracyclic products (e.g., 4b in Table 3) .

-

Protodesilylation : Competing protodesilylation can occur under microwave irradiation, forming byproducts like 14 (12–19% yield) .

| Entry | Catalyst | Base/Additive | Solvent | Time | Product Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh) | iPrNH | PhH | 3 h | 0 (No conversion) |

| 2 | Pd(OAc)/P(OPh) | CsCO | 1,4-Dioxane | 30 min | 24 (3a), 15 (12) |

| 3 | Pd(OAc)/P(OPh) | CsCO | Toluene | 30 min | 9 (3a), 19 (12) |

Table 1: Optimization of Pd-catalyzed cascade reactions .

Rh-Catalyzed Hydrofunctionalization

The propargyl group undergoes enantioselective Rh-catalyzed hydroamination or hydroalkoxylation. For instance:

-

With [Rh(cod)Cl] and chiral ligands (e.g., DTBM-Segphos), the alkyne reacts with amines to form enantioenriched 1,4-benzodiazepines (up to 72% yield, 89:11 er) .

Mechanistic Insight : The reaction proceeds via alkyne insertion into a Rh–H bond, followed by intramolecular nucleophilic attack .

Suzuki–Miyaura Cross-Coupling

The bromine atom enables Pd-mediated coupling with boronic acids. For example:

-

Using Pd(OAc)/XPhos in THF/HO, the bromine is replaced by aryl/heteroaryl groups (e.g., phenyl, pyridyl) .

Radical Cascade Reactions

Under Cu/photo-redox conditions, the propargyl ester participates in multicomponent radical cascades:

-

With DMSO as a methylene donor, the reaction forms γ-lactams or γ-lactones via propargyl radical intermediates .

Challenges and Optimization

-

Competing Pathways : Protodesilylation and alkyne dimerization reduce yields in Pd-catalyzed reactions .

-

Solvent Effects : Polar solvents (e.g., 1,4-dioxane) favor cyclization, while toluene enhances selectivity for C(sp)-H activation .

-

Ligand Screening : P(OPh) outperforms PPh in suppressing side reactions (Table 1, Entry 2 vs. 6) .

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Prop-2-yn-1-yl 4-bromo-3-methylbenzoate serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Click Chemistry : It has been utilized in "click" reactions to synthesize new substituted lactones. In one study, it was reacted with azido compounds to yield high-purity products with significant yields, demonstrating its utility in forming complex molecular architectures .

- Synthesis of Anticancer Agents : The compound has been employed in the synthesis of novel derivatives aimed at developing anticancer agents. For example, it was part of a synthetic route leading to compounds evaluated for their activity against various cancer cell lines, highlighting its importance in pharmaceutical development .

Medicinal Chemistry

Potential Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties. In studies focusing on the synthesis of hybrid compounds containing this moiety, researchers have reported promising results against several cancer types. The synthesized compounds often show cytotoxic effects on human cancer cell lines, which could lead to further development of effective cancer therapies .

Material Science

Functional Materials Development

The compound's unique chemical properties make it suitable for developing functional materials. Its incorporation into polymer matrices or as a precursor for advanced materials can lead to innovations in fields such as:

- Sensors : Research is ongoing into using derivatives of this compound for creating sensors that can detect reactive aldehydes, which are relevant in various biological and environmental contexts .

Case Study 1: Synthesis and Anticancer Evaluation

A recent study involved synthesizing a series of compounds based on this compound and evaluating their anticancer activity against multiple cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential therapeutic applications in oncology .

Case Study 2: Click Chemistry Application

In another case, this compound was used in click chemistry to create new lactone derivatives. The efficiency of the reaction and the purity of the resulting products were noteworthy, demonstrating the compound's effectiveness as a synthetic intermediate .

Mechanism of Action

The mechanism of action of prop-2-yn-1-yl 4-bromo-3-methylbenzoate involves its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The prop-2-yn-1-yl group may also participate in click chemistry reactions, forming stable triazole rings through cycloaddition with azides.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between Prop-2-yn-1-yl 4-bromo-3-methylbenzoate and its analogs:

Reactivity and Functional Group Analysis

Propargyl vs. Methyl Ester :

The propargyl group in this compound introduces alkyne reactivity, enabling participation in Huisgen cycloaddition (click chemistry) or polymerization. In contrast, the methyl ester (Methyl 4-bromo-3-methylbenzoate) lacks this functionality, making it less reactive but more stable under standard conditions .- 3,4-Bis(dibromomethyl): The additional bromine atoms in Prop-2-yn-1-yl 3,4-bis(dibromomethyl)benzoate increase molecular weight and lipophilicity, which may influence biological activity or environmental persistence . 3,4-Diformyl: The diformyl substituents in Prop-2-yn-1-yl 3,4-diformylbenzoate render it highly electrophilic, suitable for condensation reactions or coordination chemistry .

Biological Activity

Prop-2-yn-1-yl 4-bromo-3-methylbenzoate (CAS Number: 2364584-67-6) is a synthetic organic compound with potential biological applications. This article reviews its biological activity, focusing on its antibacterial and antifungal properties, as well as its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 253.09 g/mol. The compound features an alkyne functional group, which is known for enhancing biological activity in various contexts.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₉BrO₂ |

| Molecular Weight | 253.09 g/mol |

| CAS Number | 2364584-67-6 |

| IUPAC Name | This compound |

| SMILES | C#CCOC(=O)C1=CC=C(Br)C(C)=C1 |

Antibacterial Activity

Recent studies have indicated that compounds containing alkyne functionalities exhibit significant antibacterial properties. For instance, related compounds have been tested against various bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus. The presence of the bromine atom in the structure may enhance the interaction with bacterial membranes, leading to increased efficacy.

A study evaluating similar alkynyl compounds reported minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Pseudomonas aeruginosa, suggesting that this compound may exhibit comparable or superior activity due to its structural characteristics .

Antifungal Activity

In addition to antibacterial properties, this compound has shown promise in antifungal applications. Research on structurally related compounds indicates that they can inhibit fungal growth effectively. For example, certain derivatives have demonstrated antifungal activity against Candida albicans with EC50 values around 10 µM .

Study 1: Synthesis and Biological Testing

In a recent study published in Organic & Biomolecular Chemistry, researchers synthesized a series of alkynyl compounds, including derivatives of this compound, to evaluate their biological activities. The results indicated that some of these compounds exhibited significant antibacterial and antifungal activities, with several analogs achieving MIC values below 10 µg/mL against pathogenic strains .

Study 2: Structure–Activity Relationship (SAR)

A structure–activity relationship (SAR) analysis was conducted to determine the effects of various substituents on the biological activity of alkynyl benzoates. The presence of electron-withdrawing groups like bromine was found to enhance antibacterial potency significantly. Compounds with similar structures but lacking the alkyne functionality showed reduced activity, highlighting the importance of this functional group in biological efficacy .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing Prop-2-yn-1-yl 4-bromo-3-methylbenzoate?

- Methodological Answer : The compound can be synthesized via esterification of 4-bromo-3-methylbenzoic acid with propargyl alcohol. A typical procedure involves activating the carboxylic acid with coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dichloromethane. Catalytic DMAP (4-dimethylaminopyridine) may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the ester. Characterization should include H NMR to confirm the propargyl group (δ ~2.5 ppm for terminal alkyne proton) and ester carbonyl (δ ~165-175 ppm in C NMR) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- H/C NMR : Identify the propargyl group (sharp singlet at δ ~2.5 ppm for H; δ ~75-85 ppm for C) and aromatic protons (split patterns due to bromo and methyl substituents).

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm) and alkyne C≡C stretch (~2100 cm).

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 283.0 for CHBrO) .

Q. What safety protocols should researchers follow when handling this compound?

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste.

- Storage : In airtight containers under inert gas (N/Ar) to prevent hydrolysis .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodological Answer : Use graph-set analysis ( ) to map intermolecular interactions. X-ray crystallography (SHELX refinement ) reveals:

- C–H···O Bonds : Between ester carbonyl and methyl/alkyne protons.

- Halogen Bonding : Bromine may act as a weak acceptor (C–Br···π interactions).

- Packing Diagram : ORTEP-3 ( ) visualizes layers stabilized by these interactions. Table below summarizes key bond distances:

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| C–H···O | 2.4–2.7 | 140–160 |

| C–Br···π | 3.2–3.5 | 90–110 |

Q. What strategies resolve data contradictions during X-ray crystallographic refinement?

- Methodological Answer :

- SHELXL Features : Use restraints for disordered atoms (e.g., propargyl group) and anisotropic displacement parameters.

- Validation Tools : Check R (<5%) and completeness (>95%) via CrysAlisPro.

- Twinned Data : Apply Hooft/Y parameter in SHELXL for non-merohedral twinning .

Q. How can computational modeling predict reactive sites for further functionalization?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., alkyne for click chemistry).

- Fukui Indices : Highlight nucleophilic (benzoate ring) and electrophilic (propargyl) regions.

- Docking Studies : Screen interactions with biomolecules (e.g., enzymes) using AutoDock Vina, referencing analogs in .

Data Contradiction Analysis

Q. How to address discrepancies between experimental and computational NMR chemical shifts?

- Methodological Answer :

- Solvent Effects : Simulate shifts with IEFPCM model (e.g., chloroform vs. DMSO).

- Conformational Sampling : Use MD simulations (AMBER) to account for rotameric states of the ester group.

- Referencing : Calibrate against TMS or internal standards (e.g., residual solvent peaks) .

Experimental Design

Designing a stability study under varying pH and temperature conditions

- Methodological Answer :

- Conditions : Test pH 2–12 (HCl/NaOH buffers) at 25°C, 40°C, and 60°C.

- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) at 254 nm.

- Kinetics : Calculate t using Arrhenius plots. Table example:

| pH | Temperature (°C) | t (h) |

|---|---|---|

| 7 | 25 | 120 |

| 7 | 40 | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.